Product packaging for cyclobutane-1,3-dicarboxylic acid(Cat. No.:CAS No. 7439-33-0)

cyclobutane-1,3-dicarboxylic acid

Cat. No.: B153629
CAS No.: 7439-33-0
M. Wt: 144.12 g/mol
InChI Key: WYHYNUWZLKTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobutane-1,3-dicarboxylic acid is a versatile alicyclic diacid serving as a valuable semi-rigid building block in materials science and pharmaceutical research. The cyclobutane ring provides a unique conformational profile that is intermediate between flexible aliphatic chains and rigid aromatic systems, making it highly useful for constructing novel polymeric materials with specific properties . Research demonstrates its application in creating cyclobutane-containing polymers (CBPs), or poly-α-truxillates, via condensation with diols; these polyesters exhibit thermal and chemical stabilities comparable to commercial polymers like PET and are characterized as semi-crystalline materials . The compound shows remarkable thermal, chemical, and photochemical stability, with the cyclobutane ring tolerating harsh acidic and basic conditions, as well as prolonged exposure to sunlight and UV light . Furthermore, deuterium-labeled derivatives of cis-cyclobutane-1,3-dicarboxylic acid are critical in drug discovery and development, used to improve pharmacokinetic properties (ADMET) and as internal standards for quantitative mass spectrometry in proteomics and metabolomics studies . The spatial orientation of its two carboxylic acid groups, which are offset and positioned approximately 4.76 Å apart, is ideal for polymer and metal-organic framework (MOF) construction . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O4 B153629 cyclobutane-1,3-dicarboxylic acid CAS No. 7439-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYNUWZLKTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178702
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-16-5
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cyclobutane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Cyclobutane 1,3 Dicarboxylic Acid and Its Derivatives

Historical Context of Synthesis and Early Challenges

The path to successfully synthesizing and characterizing cyclobutane-1,3-dicarboxylic acid was fraught with errors and misinterpretations, highlighting the challenges faced by early organic chemists.

Early Reported Syntheses and "Mistaken Identity" Phenomena

The first reported synthesis of what was believed to be this compound dates back to 1881 by Markownikoff and Krestownikoff. okstate.edu Their method involved the self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide, which, after hydrolysis, yielded an acid with a melting point of 170°C. okstate.edu This acid could be isomerized to another acid with a melting point of 138°C, which was thought to be the cis-1,2-diacid. okstate.edu However, nearly all syntheses reported before 1950 were later found to be incorrect. okstate.edu

A significant breakthrough in understanding these early errors came in 1950 when Deutsch and Buchman demonstrated that the product of Markownikoff's synthesis was actually a methylcyclopropanedicarboxylic acid. okstate.edu This revelation clarified a long-standing puzzle regarding the reaction mechanism. okstate.edu Other notable chemists, including Perkin, Haworth, and Simonsen, also reported syntheses that, due to a series of unusual reactions and incorrect assumptions, did not produce the desired 1,3-diacid. okstate.edu For instance, Haworth and Perkin's work with formaldehyde (B43269) and malonic ester, and a subsequent variation by Simonsen, also led to incorrect structural assignments. okstate.edu

The "mistaken identity" was further compounded by coincidental similarities in melting points between the actual cyclobutane-1,3-dicarboxylic acids and other compounds like cyclopropane-, 1,2-cyclobutane-, and α-methyleneglutaric acids. okstate.edu For example, a product with a melting point of 138°C, identified as 1,3-cyclobutanedicarboxylic acid in a 1952 paper, was likely methyleneglutaric acid due to the similarity of the reaction to Perkin's synthesis. okstate.edu

Resolution of Synthetic Pathways and Characterization Advances

The definitive synthesis of both cis- and trans-1,3-cyclobutanedicarboxylic acids was achieved by Buchman. okstate.edu This unambiguous synthesis finally allowed for the correct characterization of the two isomers. The very pure cis-acid was found to have a melting point of 135-136°C. okstate.edu

Advances in analytical techniques were crucial in resolving these historical inaccuracies. The development of methods like gas chromatography of the methyl esters allowed for the clear differentiation of the cis and trans isomers. okstate.edu Furthermore, the determination of ionization constants, which had previously been erroneously assigned to other acids, provided further evidence for the correct structures. okstate.edu Interestingly, the pK values for the cis and trans isomers of this compound showed only small differences, suggesting that the molecules are likely undergoing rapid ring inversions in solution. okstate.edu

Conventional Synthetic Routes

Following the resolution of its identity, more reliable and conventional methods for the synthesis of this compound and its derivatives were developed.

Oxidation Reactions for Cyclobutane (B1203170) Ring Formation

Oxidation reactions have been employed in the synthesis and modification of cyclobutane derivatives. For instance, the electrolytic oxidation of cyclobutane-1,3-dicarboxylic acids has been investigated as a method for electrochemical synthesis. acs.org Another example involves the lead tetraacetate oxidation of α-truxillic acid, a derivative of this compound, which results in the formation of a γ-lactone. acs.org

Reactions Involving Cyclobutanone Precursors

Cyclobutanone and its derivatives serve as versatile precursors for the synthesis of this compound and related compounds. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org This method highlights the importance of controlling reaction conditions to achieve the desired stereochemistry. acs.org

Another approach involves the Knoevenagel condensation of a ketone with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative, which can then be reduced to the desired cis-1,3-disubstituted cyclobutane. acs.org The synthesis of 3-oxo-1-cyclobutane-carboxylic acid has also been achieved through a multi-step process starting from 3-dichloroacetone, involving ketal formation, cyclization with a malonic ester, and subsequent hydrolysis. google.com

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition has emerged as a powerful and efficient method for the synthesis of cyclobutane rings, including those found in this compound derivatives. nih.govresearchgate.netacs.org This approach offers a direct route to the cyclobutane core by reacting two olefin units. researchgate.net

A notable example is the synthesis of α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound, from commercially available trans-cinnamic acid through photodimerization. nih.govresearchgate.net This method is advantageous due to its stability in sunlight and heat. nih.gov Similarly, a renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound, has been synthesized from furfural (B47365) via a Knoevenagel condensation followed by photochemical cycloaddition. researchgate.net

The efficiency of [2+2] photodimerization reactions can be influenced by the reaction medium, with ionic liquids sometimes providing higher yields compared to conventional organic solvents. acs.org The stereochemistry of the resulting cyclobutane ring is a key aspect of these reactions, with the formation of head-to-head and head-to-tail isomers being possible. acs.org

Table 1: Early Reported Syntheses and Melting Points

Year Researcher(s) Reported Product Reported Melting Point (°C) Actual Product
1881 Markownikoff & Krestownikoff 1,3-Cyclobutanedicarboxylic acid 170 Methylcyclopropanedicarboxylic acid
1898 Haworth & Perkin cis-1,3-Cyclobutanedicarboxylic acid 129-133 Not the desired diacid
1952 Unnamed 1,3-Cyclobutanedicarboxylic acid 138 Likely α-methyleneglutaric acid

Table 2: Modern Synthetic Approaches

Method Precursor(s) Key Reaction Step Product Reference
Diastereoselective Reduction Cyclobutylidene Meldrum's acid derivative Reduction with NaBH₄ cis-1,3-disubstituted cyclobutane carboxylic acid acs.org
Photochemical Cycloaddition trans-Cinnamic acid [2+2] Photodimerization α-Truxillic acid nih.govresearchgate.net
Photochemical Cycloaddition Furfural, Malonic acid Knoevenagel condensation followed by [2+2] photocycloaddition (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound researchgate.net

The formation of the cyclobutane ring, a motif of significant interest in organic synthesis and materials science, can be achieved through various synthetic strategies. Among these, photochemical [2+2] cycloaddition stands out as a powerful and direct method for constructing the four-membered ring system. This section details the application of this reaction in synthesizing this compound and its derivatives from different renewable and commercially available precursors.

1 [2+2] Photocycloaddition for this compound Formation

The [2+2] photocycloaddition is a photochemical reaction that forms a cyclobutane ring from two alkene-containing molecules. nih.gov This reaction is a cornerstone in the synthesis of cyclobutane derivatives, offering a direct route to complex molecular architectures. orgsyn.org The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. nih.gov

A renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), has been synthesized from furfural, a biomass-derived aldehyde. acs.orgresearchgate.net The synthesis begins with a Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation to produce 2-furanacrylic acid. acs.org Esterification of this acid with ethanol (B145695) yields ethyl-2-furanacrylate. acs.orgresearchgate.net The key step is the solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate under blacklight at -20 °C. acs.org This reaction produces diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5), which is then hydrolyzed to the final dicarboxylic acid, CBDA-5. acs.orgresearchgate.net

Table 1: Synthesis of CBDA-5 from Furfural-Derived Precursor

Step Reactants Product Conditions
1 Furfural, Malonic Acid 2-Furanacrylic Acid Knoevenagel condensation, Decarboxylation
2 2-Furanacrylic Acid, Ethanol Ethyl-2-furanacrylate Fisher or Steglich esterification
3 Ethyl-2-furanacrylate Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5) Solvent-free [2+2] photodimerization, blacklight, -20 °C

Data sourced from ACS Sustainable Chemistry & Engineering and ResearchGate. acs.orgresearchgate.net

The photodimerization of cinnamic acid derivatives is a well-established method for producing β-truxinic acids, which are 2,4-diphenylcyclobutane-1,3-dicarboxylic acids. digitellinc.comnih.govdntb.gov.ua While solution-phase irradiation often leads to a mixture of isomers, solid-state photochemical [2+2] cycloadditions can provide high regio- and diastereoselectivity. digitellinc.comthieme-connect.com A notable strategy involves using 1,8-naphthalenediol as a covalent template to pre-organize the cinnamic acid derivatives. digitellinc.com This template-directed approach facilitates the [2+2] cycloaddition under UV light in the solid state, yielding disubstituted symmetrical and unsymmetrical cyclobutane products in high yields and as single diastereomers. digitellinc.com The template can be recovered quantitatively after hydrolysis of the cycloadducts. digitellinc.com For instance, α-truxillic acid (2,4-diphenylthis compound) is readily synthesized from commercially available trans-cinnamic acid. nih.govdntb.gov.ua A scalable synthesis of β-truxinic acid has been achieved by capturing and photodimerizing a metastable crystalline form of trans-cinnamic acid. rsc.org

Table 2: Template-Directed Photodimerization of Cinnamic Acid Derivatives

Cinnamic Acid Derivative Template Product Selectivity
Cinnamic Acids 1,8-Naphthalenediol β-Truxinic Acid Analogues Single diastereomers
trans-Cinnamic Acid None (solid-state) α-Truxillic Acid High

Data sourced from the American Chemical Society, Thieme Connect, and PubMed. digitellinc.comnih.govthieme-connect.comrsc.org

A novel cyclobutane-containing diacid building block, referred to as CBDA-3, has been synthesized from sorbic acid via a [2+2] photocycloaddition. nih.govdoaj.org Sorbic acid, which can be derived from the biorenewable molecule triacetic acid lactone, is first combined with ethylenediamine (B42938) to form a salt (EDADS). nih.gov This salt formation pre-arranges the sorbic acid molecules into a conformation suitable for photoreaction. nih.gov Irradiation of the solid EDADS salt with UV light from germicidal lamps induces the dimerization of the sorbic acid molecules. nih.gov The reaction progress can be monitored by the disappearance of vinyl proton signals in the ¹H-NMR spectrum and the appearance of new peaks corresponding to the cyclobutane ring protons. nih.gov After the reaction is complete, the ethylenediamine is removed to yield the cyclobutane dicarboxylic acid product, CBDA-3. nih.gov

The [2+2] photocycloaddition can proceed through different mechanistic pathways. acs.org In a direct photocycloaddition, an olefin is excited from its ground state (S₀) to its first excited singlet state (S₁), which then adds to a ground-state olefin. acs.org Alternatively, the reaction can be initiated by a triplet sensitizer (B1316253). nih.gov The sensitizer absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to one of the olefin molecules, promoting it to its triplet state (T₁). This excited triplet olefin then reacts with a ground-state olefin in a stepwise manner, typically involving the formation of a 1,4-biradical intermediate that subsequently closes to form the cyclobutane ring. researchgate.net Another mechanism involves photoinduced electron transfer (PET), where an electron is transferred from or to the olefin, generating a radical ion which then initiates the cycloaddition. nih.govnih.gov

2 Green Chemistry Approaches in Photochemical Synthesis

Green chemistry principles are increasingly being applied to photochemical syntheses to enhance sustainability. acs.org These approaches focus on reducing waste, using renewable feedstocks, and improving energy efficiency. nih.gov

A key green aspect of some [2+2] photocycloaddition reactions is the ability to perform them in the solid state, eliminating the need for solvents. acs.orgnih.gov The synthesis of CBDA-5 from ethyl-2-furanacrylate is an example of a solvent-free photodimerization. acs.orgresearchgate.net This method not only reduces solvent waste but can also enhance stereoselectivity by restricting molecular motion in the crystal lattice. acs.org Furthermore, these reactions can often be conducted without the use of metal-based catalysts, which can be toxic and difficult to remove from the final product. acs.orgnih.gov The use of residential blacklight or germicidal lamps as energy-efficient, cost-effective, and operator-friendly (ECO-UV) irradiation sources further contributes to the green credentials of these synthetic methods. acs.orgnih.gov The template-directed synthesis of β-truxinic acids from cinnamic acid derivatives is another example that aligns with green chemistry principles, as it is a solid-state reaction with full recovery and reuse of the template molecule. digitellinc.com

Table 3: Mentioned Chemical Compounds

Compound Name
(1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5)
2,4-diphenylthis compound
2-Furanacrylic Acid
α-truxillic acid
β-truxinic acid
CBDA-3
Cinnamic acid
Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5)
Ethyl-2-furanacrylate
Ethylenediamine
Furfural
Malonic acid
Sorbic acid

Green Chemistry Approaches in Photochemical Synthesis

Utilization of Energy-Efficient UV Sources (ECO-UV)

A green and efficient approach to synthesizing cyclobutane derivatives involves the use of energy-efficient ultraviolet (ECO-UV) sources. This method often utilizes [2+2] photocycloaddition reactions, which are clean and can be highly stereoselective.

One notable example is the synthesis of a renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), derived from furfural. acs.org The synthesis begins with a Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation to produce 2-furanacrylic acid. acs.orgresearchgate.net This is then esterified to ethyl-2-furanacrylate. acs.orgresearchgate.net The key step is the solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate under blacklight at -20 °C, which yields diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate (CBDE-5). acs.org Subsequent hydrolysis of CBDE-5 affords the target dicarboxylic acid, CBDA-5. acs.org This process employs several green chemistry principles, including the use of a renewable starting material, solvent-free conditions for the photocyclization, and an energy-efficient residential blacklight as the ECO-UV source. acs.orgresearchgate.net

Similarly, a novel cyclobutane-containing diacid building block, referred to as CBDA-3, has been synthesized from sorbic acid via a [2+2] photocycloaddition. nih.govdoaj.org This reaction can be carried out using commercially available germicidal lamps, another form of ECO-UV. nih.govdoaj.org The resulting CBDA-3 exhibits excellent thermal stability and possesses a semi-rigid cyclobutane ring, making it a promising sustainable alternative to traditional petroleum-derived diacids for polymer synthesis. researchgate.netnih.gov

Starting MaterialIntermediateProductUV SourceKey Features
Furfural2-Furanacrylic acid, Ethyl-2-furanacrylate(1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5)BlacklightRenewable, Solvent-free photodimerization
Sorbic AcidEthylenediamine salt of sorbic acid (EDADS)CBDA-3Germicidal lampClean, Efficient, Thermally stable product

Electrochemical Synthetic Approaches

Electrochemical methods offer an alternative pathway for the synthesis and modification of this compound derivatives. These techniques can provide unique reactivity and selectivity compared to traditional chemical methods.

The electrolytic oxidation of cyclobutane-1,3-dicarboxylic acids, a process related to the Kolbe electrolysis, can lead to the formation of bicyclobutane derivatives. In a specific example, the anodic oxidation of trans,trans,trans-1,3-dicarboxy-2,4-dicarbomethoxycyclobutane results in the formation of 2,4-dicarbomethoxybicyclobutane. acs.orgacs.org This reaction represents an intramolecular Kolbe reaction. acs.org However, the electrolysis of α-truxillic acid under similar conditions does not yield the corresponding bicyclobutane derivative. Instead, it undergoes ring contraction to form the lactone of cis,cis-1-carboxy-2-α-hydroxybenzyl-3-phenylcyclopropane as the major product. acs.org This difference in reactivity is attributed to a cationic mechanism. acs.org

As mentioned above, the electrochemical oxidation of suitably substituted cyclobutane-1,3-dicarboxylic acids can be a viable method for the synthesis of bicyclobutane derivatives. The successful formation of 2,4-dicarbomethoxybicyclobutane from the electrolytic oxidation of trans,trans,trans-1,3-dicarboxy-2,4-dicarbomethoxycyclobutane demonstrates the potential of this approach. acs.orgacs.org This method provides a direct route to the strained bicyclobutane ring system, which can be a valuable synthon in organic chemistry.

Diastereoselective and Enantioselective Synthetic Methods

The development of stereoselective methods for the synthesis of cyclobutane derivatives is crucial for accessing specific isomers with desired properties, particularly for applications in medicinal chemistry and materials science.

A scalable and diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed. acs.orgacs.org This method features the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.orgacs.org The reaction conditions, including the choice of reducing agent and solvent, were found to be critical for achieving high diastereoselectivity. acs.org For instance, NaBH₄ in tetrahydrofuran (B95107) (THF) at low temperatures provided the best results, favoring the formation of the cis-diastereomer. acs.org The control of acidic impurities was also crucial for improving the diastereomeric ratio through recrystallization. acs.orgacs.org

SubstrateReducing AgentSolventDiastereomeric Ratio (cis:trans)
Cyclobutylidene Meldrum's acid derivativeNaBH₄THF10:1
Cyclobutylidene Meldrum's acid derivativeNaBH(OAc)₃Not specifiedInferior to NaBH₄
Cyclobutylidene Meldrum's acid derivativeNaBH₃CNNot specifiedInferior to NaBH₄

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral cyclobutane derivatives. While transition-metal catalysis has been extensively used, organocatalytic approaches are also emerging as a valuable alternative. dicp.ac.cn

One strategy involves the use of a chiral Brønsted acid catalyst, such as N-triflyl phosphoramide, for the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs) to chiral cyclobutenes. dicp.ac.cn This method proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. dicp.ac.cn

Another approach utilizes photoredox catalysis for the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butyl radical cations with alkenes, leading to bicyclo[1.1.1]hexane structures with high regio- and diastereoselectivity. nih.gov This method is notable for its broad scope of alkene coupling partners, including nonactivated alkenes. nih.gov

Furthermore, catalyst-controlled regiodivergent α- and β'-selective hydrophosphination of acyl BCBs has been reported. nih.gov A Cu(I) catalytic system promotes α-selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system facilitates a β'-selective pathway to produce 1,2,3-trisubstituted variants with high diastereomeric ratios. nih.gov

The asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has also been achieved through the 1,2-carbon or boron migration of ring-strained B-ate complexes. researchgate.net This dynamic kinetic asymmetric transformation affords high enantioselectivity. researchgate.net

Catalytic SystemReaction TypeSubstrateProductKey Features
Chiral Brønsted Acid (N-triflyl phosphoramide)IsomerizationBicyclo[1.1.0]butaneChiral Cyclobutene (B1205218)Organocatalytic, Mild conditions
Photoredox Catalysis[2π + 2σ] CycloadditionBicyclo[1.1.0]butaneBicyclo[1.1.1]hexaneBroad alkene scope, High stereoselectivity
Cu(I) / Cu(II)HydrophosphinationAcyl Bicyclo[1.1.0]butaneFunctionalized CyclobutaneRegiodivergent, High diastereoselectivity
Pd₂(dba)₃ / Ligand1,2-Migratory ReactionBicyclo[1.1.0]butane-derived B-ate complexAtropisomeric cis-Cyclobutane boronic esterDynamic kinetic asymmetric transformation

Asymmetric Catalysis in Cyclobutane Derivative Synthesis

Enzymatic Desymmetrization of Prochiral Intermediates

Enzymatic desymmetrization has emerged as a powerful and environmentally benign strategy for accessing enantiomerically enriched compounds from prochiral precursors. This approach leverages the high stereoselectivity of enzymes to differentiate between two identical functional groups in a symmetric molecule.

A notable application of this strategy is the desymmetrization of prochiral meso-cyclobutenes to prepare chiral cyclobutanes. nih.gov While not directly producing the dicarboxylic acid, this method generates chiral cyclobutylboronates, which are versatile intermediates that can be further functionalized. nih.gov More directly related is the desymmetrization of prochiral cyclobutanones, which provides a route to chiral γ-lactams through nitrogen-insertion reactions. nih.govuni-mainz.de This ring-expansion strategy relies on a chiral auxiliary to direct the migration of one of two prochiral C-C bonds, achieving distal stereoinduction. nih.govuni-mainz.de For instance, using (1S,2R)‐1-amino‐2‐indanol as a chiral inductor on various prochiral cyclobutanones can produce chiral γ-lactams with good diastereoselectivity. nih.govuni-mainz.de

Lipases are also commonly employed for these transformations. Candida antarctica lipase (B570770) B (CALB) has been effectively used in the desymmetrization of cis-1,3-cycloalkanediols via transesterification, achieving high yields and excellent enantioselectivity (>99.5% ee). nih.gov Although demonstrated on a cyclohexane (B81311) system, this principle is applicable to cyclobutane analogues. The enzyme selectively acylates one of the two prochiral hydroxyl groups, breaking the molecular symmetry and yielding a chiral monoacetate. nih.gov

Table 1: Examples of Enzymatic Desymmetrization for Chiral Cyclobutane Precursors Data based on analogous cyclic systems.

Enzyme / InductorSubstrate TypeProduct TypeYieldStereoselectivityRef
Candida antarctica lipase B (CALB)cis-1,3-Cyclohexanediol(1S,3R)-3-(acetoxy)-1-cyclohexanolup to 93%>99.5% ee nih.gov
(1S,2R)‐1-amino‐2‐indanolProchiral CyclobutanoneChiral γ-Lactam-up to 88:12 dr nih.govuni-mainz.de
Metal-Catalyzed Asymmetric Cycloadditions

Metal-catalyzed reactions, particularly asymmetric cycloadditions, offer a robust and versatile route to chiral cyclobutanes. These methods often involve the reaction of two unsaturated partners, such as alkenes, to form the four-membered ring in a controlled manner. acs.org

Copper(I) catalysis has been successfully applied in the enantioselective synthesis of cyclobutylboronates through a desymmetrization approach on meso-cyclobutenes. nih.gov This method utilizes a chiral copper(I) complex to achieve high levels of both diastereo- and enantiocontrol, yielding a wide variety of chiral cyclobutane products. nih.gov Another copper-catalyzed approach involves the borylative cyclization of allylsilanes, which constructs the silacyclobutane (B14746246) framework while introducing a boron functional group with high regiocontrol. acs.org

Rhodium and copper catalysts have been used sequentially in a one-flask, three-component process. acs.org An enantiomerically enriched bicyclobutane is first generated via a rhodium-catalyzed reaction, which then undergoes a copper-catalyzed homoconjugate addition to produce densely functionalized cyclobutanes with high diastereoselectivity. acs.org

Iridium catalysis has enabled a cascade reaction involving an asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This directing-group-free method reacts cinnamyl alcohols with allyl acetates using a chiral phosphoramidite (B1245037) ligand to generate oxa- nih.govnih.gov-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org

Cobalt(II) catalysts paired with chiral PyIPI ligands have been developed for the enantioselective (3+3) cycloaddition of bicyclobutanes with nitrones. nih.gov This atom-economic approach yields enantioenriched hetero-bicyclo[3.1.1]heptane derivatives, which are valuable scaffolds in medicinal chemistry, with outstanding yields and enantioselectivity. nih.gov

Table 2: Selected Metal-Catalyzed Syntheses of Chiral Cyclobutane Derivatives

Metal Catalyst / LigandReaction TypeSubstratesProductYieldStereoselectivityRef
Chiral Copper(I) ComplexDesymmetrizationmeso-CyclobuteneChiral Cyclobutylboronate-High dr and ee nih.gov
Rh₂(S-NTTL)₄ / Cu-catalystBicyclobutanation / Homoconjugate AdditionDiazoenoate, Aryl GrignardFunctionalized Cyclobutane-High dr acs.org
Co(OTf)₂ / Chiral PyIPI Ligand(3+3) CycloadditionBicyclobutane, NitroneHetero-bicyclo[3.1.1]heptaneup to 99%>99% ee nih.gov
[Ir(cod)Cl]₂ / Chiral PhosphoramiditeEtherification / [2+2] PhotocycloadditionCinnamyl alcohol, Allyl acetateOxa- nih.govnih.gov-bicyclic heptaneModerate to HighGood dr, Excellent ee chemistryviews.org
Organocatalytic Approaches to Chiral Cyclobutanes

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral molecules, often relying on small organic molecules to mimic enzymatic reaction pathways. These methods have been successfully applied to the synthesis of chiral cyclobutanes.

One prominent strategy is the desymmetrization of prochiral 2,2-disubstituted cyclobutane-1,3-diones using a chiral phosphoric acid catalyst. researchgate.netnih.gov The reaction involves an enantioselective condensation with a primary amine, providing an efficient route to cyclobutanes containing a quaternary carbon center in high yields and enantioselectivities. researchgate.netnih.gov This represents the first catalytic desymmetrizing reaction of prochiral cyclobutane-1,3-diones. researchgate.net

Formal [2+2] cycloadditions can be achieved through organocatalysis by employing tandem activation strategies. rsc.org For example, the reaction between enals and transformable pyrrole-functionalized partners can be initiated by a vinylogous Friedel-Crafts alkylation, proceeding through tandem iminium-enamine activation to yield cyclobutanes with three contiguous stereocenters with excellent stereocontrol. rsc.org Similarly, a combination of aminocatalysis and hydrogen-bonding activation has been used to control formal enantioselective [2+2] cycloaddition reactions. nih.gov

N-Heterocyclic carbenes (NHCs) have also been utilized in the desymmetrization of prochiral fluorinated oxindanyl 1,3-diketones. nih.gov This approach generates organofluorine compounds with multiple stereogenic centers, including a cyclobutane ring, with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 3: Examples of Organocatalytic Syntheses of Chiral Cyclobutane Derivatives

CatalystReaction TypeSubstratesProductYieldStereoselectivityRef
Chiral Phosphoric AcidDesymmetrizing Carbonyl-Amine Condensation2,2-disubstituted cyclobutane-1,3-dione, Primary amineQuaternary carbon-containing cyclobutaneGood to HighGood to High ee researchgate.netnih.gov
Amine CatalystFormal [2+2] CycloadditionEnal, Pyrrole-functionalized alkeneSubstituted Cyclobutane-Excellent dr and ee rsc.org
N-Heterocyclic CarbeneDesymmetrization Domino ReactionTrifluoromethylated oxindolyl 1,3-diketoneTricyclic organofluorine81-93%>20:1 dr, >99% ee nih.gov

Stereochemical and Conformational Analysis of Cyclobutane 1,3 Dicarboxylic Acid

Cis-Trans Isomerism and Stereoisomeric Forms

Cyclobutane-1,3-dicarboxylic acid exists as two primary stereoisomers: cis and trans. This isomerism, also known as geometric isomerism, arises from the different spatial arrangements of the two carboxyl (-COOH) groups relative to the plane of the cyclobutane (B1203170) ring.

In the cis-isomer , both carboxyl groups are situated on the same side of the ring. vaia.com This arrangement results in a molecule that lacks an internal plane of symmetry, rendering it chiral and therefore optically active. vaia.com

In the trans-isomer , the carboxyl groups are positioned on opposite sides of the ring. vaia.com This configuration possesses a plane of symmetry that bisects the molecule, making it achiral and optically inactive. vaia.com

The distinct three-dimensional structures of these isomers lead to differences in their physical properties, such as dipole moment and potential for intramolecular hydrogen bonding. brainly.inresearchgate.net

IsomerCarboxyl Group PositionChiralityOptical Activity
cis-cyclobutane-1,3-dicarboxylic acidSame side of the ringChiralOptically Active
trans-cyclobutane-1,3-dicarboxylic acidOpposite sides of the ringAchiralOptically Inactive

Conformational Preferences of the Cyclobutane Ring

The cyclobutane ring is not perfectly flat. It adopts a puckered or folded conformation to alleviate the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a planar structure. masterorganicchemistry.comlibretexts.orgutdallas.edu This puckering is a delicate balance between reducing torsional strain and a slight increase in angle strain. ucalgary.ca

While a planar conformation for cyclobutane would have bond angles of 90 degrees, deviating significantly from the ideal tetrahedral angle of 109.5 degrees, the puckered conformation allows for a slight reduction in this angle strain. fiveable.mefiveable.me The puckered or "butterfly" structure has one carbon atom that is out of the plane of the other three by about 25 degrees. libretexts.orgdalalinstitute.com This non-planar arrangement reduces the eclipsing interactions between adjacent C-H bonds. libretexts.org

The energy difference between the planar and puckered conformations of cyclobutane is relatively small, typically less than 1 kcal/mol. ic.ac.uk This low energy barrier allows for rapid interconversion between equivalent puckered conformations at room temperature. dalalinstitute.com For the parent cyclobutane, the inversion barrier has been estimated to be around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.gov This dynamic process means that on average, each carbon atom spends an equal amount of time in the out-of-plane "flap" position. masterorganicchemistry.com

The presence of substituents, such as the carboxyl groups in this compound, significantly influences the conformational preferences of the ring. The substituents' size and electronic properties can affect the degree of puckering and the energy barrier to ring inversion. nih.gov For instance, in the solid state, trans-1,3-dibromocyclobutane adopts a puckered conformation with a puckering angle of 143 degrees, as indicated by its dipole moment of 1.10 D. ic.ac.uk The interplay between substituent interactions and inherent ring strain determines the most stable conformation.

Conformational Studies in Different Phases (Solid-State, Solution)

The conformation of cyclobutane derivatives can differ between the solid-state and solution phases. X-ray crystallographic studies provide precise information about the molecular structure in the solid state, while techniques like NMR, Raman, and IR spectroscopy are used to deduce the conformation in solution.

For trans-cyclobutane-1,3-dicarboxylic acid, an interesting phenomenon is observed where it exists in a planar arrangement in the solid state but adopts a puckered conformation in aqueous solution. ic.ac.uk This difference highlights the role of intermolecular forces, such as crystal packing and solvent interactions, in influencing the conformational equilibrium. Conversely, the cis-1,3-dicarboxylic acid is found to be puckered even in the solid state. ic.ac.uk Studies on cyclobutane-1,1-dicarboxylic acid have shown that the cyclobutane ring can be either statically or dynamically disordered in the solid state, which is consistent with a large ring-puckering vibration. rsc.orgrsc.org

Impact of Stereochemistry on Reactivity and Applications

The stereochemistry of this compound has a direct impact on its reactivity and potential applications. The spatial orientation of the carboxyl groups determines their ability to participate in intramolecular reactions or interact with other molecules. For example, the cis-isomer, with its two carboxyl groups on the same face of the ring, can undergo intramolecular cyclization reactions that are not possible for the trans-isomer.

The specific stereochemistry of substituted cyclobutanes is crucial in the design of biologically active molecules. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been utilized in the development of a potent inverse agonist for the retinoic acid receptor-related orphan receptor-γt (RORγt), highlighting the importance of precise stereochemical control in medicinal chemistry. acs.org The stereospecific synthesis of cyclobutane derivatives is an active area of research, often employing photochemical methods or stereoselective reductions to achieve the desired isomer. acs.orgacs.org

Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Dicarboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moieties are the primary sites of reactivity, undergoing typical transformations such as esterification and amidation. These reactions are fundamental in modifying the compound for applications in polymer synthesis and medicinal chemistry.

Esterification of cyclobutane-1,3-dicarboxylic acid can be accomplished through standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH). acs.orgchemguide.co.uk The reaction is reversible, and to drive it towards the formation of the diester, the water formed during the reaction is usually removed, or an excess of the alcohol is used. chemguide.co.uk

For example, in the synthesis of precursors for pharmacologically active molecules, a substituted cyclobutane (B1203170) carboxylic acid was effectively converted to its benzyl (B1604629) ester using Fischer esterification. The reaction of 3-(tert-butoxycarbonylmethyl)cyclobutanone-3-carboxylic acid with benzyl alcohol in toluene (B28343) at reflux, catalyzed by p-TsOH·H₂O, proceeded smoothly. acs.org In contrast, attempts to perform the esterification using benzyl bromide with a base catalyst resulted in low yields due to the decomposition of the starting material under basic conditions. acs.org This highlights the importance of reaction condition selection based on the stability of the specific cyclobutane derivative.

The formation of simple alkyl esters, such as dimethyl esters, is also a common transformation, often used for analytical purposes like gas chromatography to separate and quantify the cis and trans isomers of the parent acid. okstate.edu

Table 1: Conditions for Esterification of Cyclobutane Carboxylic Acid Derivatives

Reactant Reagents & Catalyst Solvent Conditions Product Yield Reference
3-(tert-butoxycarbonylmethyl)cyclobutanone-3-carboxylic acid Benzyl alcohol, p-TsOH·H₂O Toluene Reflux Benzyl 3-(tert-butoxycarbonylmethyl)cyclobutanone-3-carboxylate Good acs.org
Carboxylic Acid (General) Alcohol, Conc. H₂SO₄ None (or inert solvent) Heat Ester Varies (equilibrium) chemguide.co.uk

The direct formation of amides from carboxylic acids and amines is often challenging as it requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com Consequently, the carboxylic acid is typically "activated" first. This can be achieved by converting it to a more reactive derivative like an acid chloride or by using a coupling reagent.

In a modern synthetic approach, borate (B1201080) esters such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective reagents for the direct amidation of a wide range of carboxylic acids and amines under relatively mild conditions (e.g., in acetonitrile (B52724) at 80-100 °C). nih.gov This method avoids the need to first form an acid chloride.

A notable application of amidation is in the synthesis of TAK-828F, a potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. In this multi-step synthesis, a key step involves the amidation of a cis-1,3-disubstituted cyclobutane carboxylic acid derivative with a specific amine to form the final active compound. acs.org Such reactions are often facilitated by standard peptide coupling reagents.

Table 2: Reagents for Amidation of Carboxylic Acids

Method Reagents General Conditions Notes Reference
Direct Thermal Amidation Carboxylic Acid + Amine High Temperature (e.g., >150 °C) Drives off water to form the amide bond. youtube.com

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for cyclobutane dicarboxylic acids, particularly in synthetic strategies. However, the ease of this reaction is highly dependent on the substitution pattern of the cyclobutane ring.

The thermal decarboxylation of simple carboxylic acids is generally difficult and requires high temperatures. The reaction is significantly facilitated when a carbonyl group is present at the β-position to the carboxylic acid. masterorganicchemistry.comkhanacademy.org This arrangement allows for a cyclic, six-membered transition state (a pericyclic reaction), which greatly lowers the activation energy. masterorganicchemistry.com

This compound lacks this β-carbonyl activating group, and as such, it does not readily undergo thermal decarboxylation. In contrast, cyclobutane-1,1-dicarboxylic acid, which is a malonic acid derivative, readily decarboxylates upon heating to temperatures of 160–200 °C to yield cyclobutanecarboxylic acid. thieme-connect.dechemicalbook.comorgsyn.org The geminal dicarboxylic acid structure enables a mechanism analogous to that of malonic acid decarboxylation.

While this compound itself is resistant to decarboxylation, the decarboxylation of more highly functionalized precursors is a key strategy for its synthesis and the synthesis of its derivatives.

One important route involves the thermal decarboxylation of cyclobutane-1,1,3,3-tetracarboxylic acid. When heated to 185°C under reduced pressure, this tetra-acid loses two molecules of CO₂ to produce a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid. thieme-connect.de

In a more complex example, decarboxylation is a crucial step in a modern, scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The synthesis starts with a ketone, which is converted into a cyclobutylidene Meldrum's acid derivative. Meldrum's acid is a cyclic gem-dicarboxylate. Following a diastereoselective reduction of the exocyclic double bond, the resulting saturated Meldrum's acid derivative is then subjected to decarboxylation to yield the target cis-1,3-disubstituted cyclobutane mono-carboxylic acid. acs.org This strategy effectively uses a malonic acid-type precursor to install a carboxyl group that can later be removed under controlled conditions.

Ring-Opening and Ring Contraction Reactions

Reactions involving the cleavage of the cyclobutane ring are less common than functional group transformations, reflecting the relative stability of the four-membered ring.

The cyclobutane ring in derivatives of this compound is notably stable. For instance, norpinic acid, a gem-dimethyl derivative of the title compound, is remarkably resistant to ring-opening. It can be boiled with 10% sulfuric acid or heated with concentrated sulfuric acid without undergoing ring fission, demonstrating the ring's stability even under harsh acidic conditions. zenodo.org

However, ring-opening can be induced under specific circumstances, often in highly substituted systems or under thermal stress. For example, the cyclobutane ring in β-truxinic acid (a diphenyl-cyclobutane-1,2-dicarboxylic acid) can be cleaved upon heating, suggesting a retro-[2+2] cycloaddition reaction is possible for certain derivatives. rsc.org Additionally, highly strained, related systems such as 1,3-disubstituted bicyclobutanes can undergo radical-mediated ring-opening reactions to furnish functionalized cyclobutene (B1205218) and cyclobutane derivatives. nih.govrsc.org

Ring contraction reactions, which would transform the cyclobutane ring into a cyclopropane (B1198618) derivative, are not widely reported for this compound or its simple derivatives. Such rearrangements typically require specific functional group arrangements to facilitate the migration of a carbon-carbon bond.

Base-Catalyzed Rearrangements of Cyclobutane-1,2-diones

The reaction of cyclobutane-1,2-dione with a base, such as hydroxide (B78521), does not lead to a simple rearrangement yielding a this compound derivative. Instead, it undergoes a benzilic acid-type rearrangement, which results in ring contraction. beilstein-journals.org Computational studies using both ab initio and density functional theory methods have elucidated the preferred reaction pathway. beilstein-journals.org

The process begins with the nucleophilic addition of a hydroxide ion to one of the carbonyl carbons of cyclobutane-1,2-dione, forming a tetrahedral intermediate. beilstein-journals.org From this intermediate, three potential pathways were computationally investigated:

Path A: A benzilic acid-type rearrangement leading to a ring-contracted product, 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.org

Path B: Ring opening via cleavage of the bond between the aliphatic carbon and the carbon bearing the hydroxyl group to form an α-oxobutanoate. beilstein-journals.org

Path C: Fission of the bond between the two carbonyl carbons to form a γ-oxobutanoate. beilstein-journals.org

The computational analysis shows that while paths B and C could potentially lead to products with favorable Gibbs free energies of reaction, their activation energies are substantially higher than that of Path A. beilstein-journals.org The benzilic acid rearrangement (Path A) is not only strongly exergonic but also has a significantly lower activation energy barrier. beilstein-journals.org This theoretical finding aligns with experimental observations, which confirm that cyclobutane-1,2-dione reacts with base to produce the ring-contracted 1-hydroxycyclopropanecarboxylate. beilstein-journals.org

Calculated Gibbs Free Energies for Rearrangement Pathways of Cyclobutane-1,2-dione

Reaction PathwayDescriptionRelative Gibbs Free Energy of Activation (ΔG)Relative Gibbs Free Energy of Reaction (ΔGreact)
Path ABenzilic Acid Rearrangement16.5 kcal mol–1-22.2 kcal mol–1
Path BRing Opening to α-oxobutanoate22.2 kcal mol–1Not specified as favored
Path CRing Fission to γ-oxobutanoate44.4 kcal mol–1Not specified as favored

Data sourced from computational studies at the CEPA/1 level, relative to the initial tetrahedral intermediate. beilstein-journals.org

Formation of Cyclopropane Derivatives from Ring Contraction

As established, the base-catalyzed reaction of cyclobutane-1,2-dione serves as a prime example of ring contraction to form a cyclopropane derivative. beilstein-journals.org This transformation, known as the benzilic acid rearrangement, is a characteristic reaction of 1,2-diones. beilstein-journals.org The driving force for this ring contraction is the formation of a stable carboxylate and the release of ring strain, although cyclobutane has less ring strain than cyclopropane. beilstein-journals.orgmasterorganicchemistry.com

The mechanism involves the migration of one of the aliphatic carbons of the cyclobutane ring to the adjacent carbonyl carbon, occurring concurrently with the departure of the hydroxyl group's proton to the newly forming carboxyl group. This concerted step leads directly from the tetrahedral intermediate to the final product, 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.org Ring contraction is a recognized strategy in organic synthesis for creating smaller, often highly functionalized carbocycles like cyclopropanes and cyclobutanes from larger ring systems. ntu.ac.uk

Cycloaddition and Dimerization Reactions

The formation of the cyclobutane ring system, a core feature of this compound, is frequently achieved through cycloaddition reactions, particularly [2+2] cycloadditions. libretexts.org These reactions involve the joining of two alkene components to form a four-membered ring. A significant application of this is the dimerization of an alkene to form a cyclobutane dimer.

Modern synthetic methods have leveraged organophotoredox catalysis to facilitate these reactions under mild conditions. researchgate.net For instance, radical cation-initiated dimerization of electron-rich alkenes provides an efficient route to cyclobutanes. researchgate.net This approach has been successfully applied to synthesize 1,2-trans-dicarbazylcyclobutane by merging organophotoredox catalysis with continuous flow technology, which can offer higher yields and significantly reduced reaction times compared to conventional batch chemistry. researchgate.net

A highly relevant method for synthesizing cyclobutane dicarboxylic acid derivatives is the template-directed photodimerization of dienoic acids. acs.org By attaching two molecules of a 5-arylpenta-2,4-dienoic acid to a 1,8-dihydroxynaphthalene template, the reacting olefins are held in close proximity. acs.org Irradiation with light then initiates an efficient intramolecular [2+2] cycloaddition. acs.org This strategy affords the cyclobutane products with high yields and excellent control over regiochemistry and diastereoselectivity. acs.org The resulting cycloadducts can then be easily converted to the desired cyclobutane dicarboxylic acid or its corresponding ester and diol derivatives. acs.org

Template-Directed [2+2] Cycloaddition for Cyclobutane Synthesis

SubstrateReaction ConditionsProductYieldDiastereomeric Ratio (dr)
Diester 12b (4-fluorophenyl substituted)Solid State, IrradiationCycloadduct 22b99%3:1
Diester 12b (4-fluorophenyl substituted)Solution (CHCl3), IrradiationCycloadduct 22b96%5:1
Diester 12c (4-bromophenyl substituted)Solution (CHCl3), IrradiationCycloadduct 22c63%11:1
Unsymmetrical Diester 12dSolution (CHCl3), IrradiationHeterodimer 22d84%13:1

Data sourced from a study on selective photodimerization of 5-arylpenta-2,4-dienoic acids. acs.org

Historically, the synthesis of this compound was fraught with errors, with many early reported syntheses later shown to have produced other compounds, such as methylcyclopropanedicarboxylic acid or α-methyleneglutaric acid. okstate.edu The successful synthesis was eventually achieved by Buchman, highlighting the non-trivial nature of forming this specific substitution pattern on a cyclobutane ring. okstate.edu

Applications of Cyclobutane 1,3 Dicarboxylic Acid As a Building Block in Advanced Materials

Polymeric Materials

The incorporation of the cyclobutane-1,3-dicarboxylic acid motif into polymer chains allows for the development of materials with distinct structural, mechanical, and thermal properties. These cyclobutane-containing polymers (CBPs) are synthesized through various polymerization techniques, leveraging the dicarboxylic acid functionality for chain growth.

Synthesis of Cyclobutane-Containing Polymers (CBPs)

The synthesis of CBPs primarily relies on the availability of cyclobutane (B1203170) dicarboxylic acid monomers, which can be prepared through photochemical reactions. The [2+2] photocycloaddition is a key method for creating the central cyclobutane ring from which these polymers are built. nih.govharvard.edu

A prominent class of CBPs is the poly-α-truxillates. These are synthesized using α-truxillic acid, a specific stereoisomer of 2,4-diphenylthis compound. nih.govwikipedia.org The synthesis process begins with the formation of the α-truxillic acid monomer, which is typically produced via the [2+2] photocycloaddition of commercially available trans-cinnamic acid. nih.govnih.govdntb.gov.ua This dimerization can be achieved through irradiation, including in the solid state, which favors the formation of specific stereoisomers. rsc.orgnih.gov

Once the α-truxillic acid monomer is obtained, it is used in condensation polymerization reactions with various diols to form the corresponding polyesters, known as poly-α-truxillates. nih.govresearchgate.net Research has demonstrated the successful synthesis of these polymers with a range of diols, including ethylene (B1197577) glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol. nih.govresearchgate.netresearchgate.net Alternative synthesis strategies, such as solution-state intermolecular [2+2] photopolymerization using a photosensitizer, have also been developed to produce truxinate cyclobutane polymers, offering better control over molecular weight and dispersity compared to traditional methods. nih.gov

In the pursuit of sustainable materials, significant research has focused on deriving cyclobutane diacids from renewable resources. One successful approach involves the use of furfural (B47365), a biomass-derived platform chemical. researchgate.net The synthesis begins with a Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation to produce 2-furanacrylic acid. This is then converted to its ester, ethyl-2-furanacrylate, which undergoes a solvent-free [2+2] photodimerization. The resulting diester is hydrolyzed to yield the renewable diacid, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound, which serves as a building block for fully bio-based polyesters. researchgate.net

Another pathway utilizes sorbic acid, which can be derived from biomass. nih.gov Sorbic acid undergoes a [2+2] photocycloaddition reaction to form a novel cyclobutane-containing diacid building block (CBDA-3). This renewable monomer is a promising sustainable alternative to petroleum-derived diacids for polymer synthesis. nih.gov

Structural and Mechanical Properties of Cyclobutane-Containing Polymers

The inclusion of the cyclobutane ring in the polymer backbone has a profound impact on the material's properties. Poly-α-truxillates have been shown by powder X-ray diffraction to be semi-crystalline materials. nih.govnih.govresearchgate.net This semi-crystalline nature is a direct result of the semi-rigid cyclobutane unit in the polymer chain.

The mechanical properties of these polymers are noteworthy. For instance, polyamides synthesized from diamino-α-truxillic acids have demonstrated exceptionally high toughness, with strain-energy densities reaching 231 MJ m⁻³, a value greater than that of spider silk. rsc.org The mechanical properties can also be designed for specific functions; the cyclobutane ring can act as a "mechanophore," a unit that can undergo a constructive chemical transformation in response to mechanical stress. duke.edunih.gov When subjected to elongational forces, such as from ultrasound, polymers containing these units can unravel at the cyclobutane ring, a property being explored for creating stress-responsive and self-healing materials. duke.edunih.govacs.org

Thermal and Chemical Stability of Polymeric Architectures

Polymers derived from this compound generally exhibit significant thermal and chemical stability. The monomer α-truxillic acid shows outstanding stability upon heating and exposure to sunlight. nih.govdntb.gov.ua The resulting poly-α-truxillates exhibit thermal stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govnih.govresearchgate.net The renewable diacid derived from sorbic acid also demonstrates excellent thermal stability, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov However, the cyclobutane ring is not indestructible; upon heating to high temperatures, it can undergo thermal cleavage, reverting to the original alkene structures. wikipedia.orgresearchgate.net

The chemical stability of the cyclobutane ring is also robust, tolerating both acid and base treatments. nih.govdntb.gov.uaresearchgate.net This allows for flexibility in processing and application environments. Degradation studies have shown that while generally stable, some cyclobutane-containing polyesters can degrade more rapidly under moderately acidic (pH 4.1) or basic (pH 11.0) conditions. nih.gov

The thermal properties, particularly the glass transition temperature (Tg), are highly dependent on the polymer's specific architecture. As shown in the table below, the flexibility of the linker used in the polymer backbone directly influences the Tg.

Table 1: Effect of Linker Structure on Glass Transition Temperature (Tg) of Cyclobutane-Containing Polymers. nih.gov
Polymer SeriesLinker TypeDescriptionGlass Transition Temperature (Tg)
Series 3'aShort, flexible27.09 °C
b10.92 °C
c2.54 °C
dLonger, more flexible-4.77 °C
Series 3'eMore flexible44.36 °C, 73.26 °C
fMore rigid57.24 °C, 82.65 °C
gMost rigid84.76 °C, 238.45 °C

Semi-Rigid Character in Polymer Backbones

A defining feature of cyclobutane-based monomers is the "semi-rigid" character they introduce into a polymer backbone. nih.govresearchgate.netnih.gov This characteristic is distinct from the high rigidity imparted by aromatic rings (like in PET) and the significant flexibility of long aliphatic chains (like in polyethylene). nih.gov This intermediate rigidity allows for a unique balance of properties.

The semi-rigid nature directly influences the thermal and mechanical behavior of the resulting polymers. semanticscholar.org For example, increasing the rigidity of the components within the polymer backbone, such as the linker units between the cyclobutane rings, leads to a significant increase in the glass transition temperature (Tg), as the polymer chains become less mobile. nih.gov This principle allows for the fine-tuning of material properties by carefully selecting the co-monomers to be polymerized with the cyclobutane diacid, enabling the rational design of advanced materials for specific applications.

Metal-Organic Frameworks (MOFs)

This compound serves as a crucial building block in the development of advanced materials, particularly in the synthesis of metal-organic frameworks (MOFs). These materials are characterized by their porous nature and are constructed from metal ions or clusters linked by organic ligands. The unique structural properties of this compound make it an effective component in creating diverse MOF architectures with tunable properties.

Coordination Chemistry of this compound as a Ligand

In the context of MOFs, dicarboxylate ligands like this compound typically see their two carboxylate groups binding to different metal centers, acting as linkers or "struts" that connect the metal-containing secondary building units (SBUs). libretexts.org The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system used during synthesis, and the presence of other coordinating species. For instance, the 1,1-cyclobutane dicarboxylate ligand has been shown to adopt an unusual bridging coordination mode in the presence of certain ancillary ligands capable of forming intramolecular hydrogen bonds. nih.gov This highlights the nuanced interplay of factors that govern the final structure of the MOF.

The table below summarizes the typical coordination modes of carboxylate ligands in MOFs, which are applicable to this compound.

Coordination ModeDescription
MonodentateOnly one oxygen atom of the carboxylate group binds to a single metal center.
Bidentate ChelatingBoth oxygen atoms of the same carboxylate group bind to a single metal center, forming a ring.
Bidentate BridgingThe two oxygen atoms of the carboxylate group bind to two different metal centers, linking them together.

Design and Synthesis of Cyclobutanedicarboxylate MOFs

The design and synthesis of MOFs utilizing this compound often employ solvothermal or hydrothermal methods. sigmaaldrich.com In a typical synthesis, a salt of a metal ion and the this compound ligand are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. mdpi.com The temperature and duration of the reaction, the molar ratio of metal to ligand, and the choice of solvent can all be systematically varied to control the crystallization process and the resulting MOF structure. mdpi.comnih.gov

The rigid and angular geometry of the this compound linker is a key design element. This inherent bend in the ligand, as opposed to linear linkers like terephthalic acid, can lead to the formation of more complex and unique network topologies. libretexts.orgresearchgate.net The choice of metal SBU is another critical factor. For example, the use of paddlewheel SBUs, which consist of two metal ions bridged by four carboxylate ligands, is a common strategy in MOF synthesis. libretexts.org The combination of a specific SBU with the geometric constraints of the cyclobutane-1,3-dicarboxylate ligand allows for a degree of "crystal engineering," where the final structure can be rationally designed.

Pore Engineering and Tuning in MOF Structures

A significant advantage of using this compound in MOF synthesis is the ability to engineer and tune the pore size and environment within the framework. The dimensions and shape of the pores are directly related to the length and geometry of the organic linker. By using this compound, with its specific dimensions, a predictable pore size can be targeted.

Furthermore, the functionality of the pores can be tuned. While the cyclobutane ring itself is relatively inert, the potential for post-synthetic modification exists. This could involve introducing functional groups onto the cyclobutane ring of the ligand before MOF synthesis, thereby lining the pores with specific chemical functionalities. This "pore engineering" is crucial for tailoring the MOF for specific applications, such as selective gas adsorption or catalysis, by creating specific binding sites or altering the polarity of the pore surface. The ability to tune the pore size of MOFs has been demonstrated with other dicarboxylic acid linkers by varying the synthesis temperature, a technique that could be applicable to cyclobutane-based MOFs. mdpi.comnih.gov

Specific Applications of Cyclobutane-based MOFs (e.g., Gas Separation, Sensing)

The tailored porosity and tunable functionality of cyclobutane-based MOFs make them promising candidates for a variety of applications. One area of significant interest is in gas separation and storage. The well-defined pore sizes can act as molecular sieves, allowing certain gas molecules to pass through while excluding others based on size and shape. Additionally, the chemical environment within the pores can be designed to have specific affinities for certain gases, enhancing selectivity. For instance, MOFs with open metal sites, which are coordinatively unsaturated metal centers within the framework, can exhibit strong interactions with gas molecules. rsc.org

Another key application is in chemical sensing. MOFs constructed with lanthanide metals and dicarboxylate ligands, for example, can exhibit luminescence. sigmaaldrich.com The luminescence of these materials can be sensitive to the presence of specific chemical analytes. If a target molecule enters the pores of the MOF and interacts with the framework, it can cause a change in the luminescent properties, such as quenching or enhancement of the emission, which can be detected. An Europium-based MOF utilizing a cyclobutane dicarboxylate ligand has been shown to be a selective chemical sensor for methanol (B129727) due to its high luminescence quantum yield. sigmaaldrich.com

Other Advanced Materials Applications

Beyond their use in MOFs, derivatives of this compound are being explored for their potential in other advanced materials, leveraging the unique structural and electronic properties imparted by the cyclobutane ring.

Organic Electronics (e.g., OLEDs, OFETs)

The application of cyclobutane derivatives in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is an emerging area of research. In these applications, the cyclobutane moiety can be incorporated into the structure of organic semiconductors to influence their molecular packing, film morphology, and electronic properties. The rigid, three-dimensional nature of the cyclobutane ring can disrupt the planarity of conjugated molecules, which can be advantageous in certain contexts. For example, in OLEDs, this can prevent aggregation-caused quenching of luminescence, leading to higher device efficiencies.

Precursors for Novel Material Development

This compound and its derivatives have emerged as valuable precursors for the development of novel materials, primarily due to the unique semi-rigid nature of the cyclobutane ring. nih.govmorressier.com This structural characteristic, distinct from the rigidity of aromatic rings and the flexibility of other aliphatic rings, imparts advantageous properties to the resulting materials. nih.gov The two carboxylic acid groups on the cyclobutane ring are readily available for reactions to form new materials, while the ring itself demonstrates significant chemical stability, tolerating both acidic and basic conditions. nih.govdntb.gov.uaresearchgate.net Researchers have successfully utilized these building blocks in the synthesis of advanced polymers and metal-organic frameworks (MOFs). nih.govosti.govund.edu

Polyester Synthesis

A significant area of research has been the condensation of this compound derivatives with various diols to produce novel polyesters. nih.gov For instance, α-truxillic acid (2,4-diphenylthis compound), a derivative synthesized from trans-cinnamic acid, has been used to create a series of cyclobutane-containing polymers known as poly-α-truxillates. nih.govdntb.gov.ua These semi-crystalline materials have demonstrated thermal, chemical, and photochemical stabilities comparable to polyethylene terephthalate (PET). nih.gov

The versatility of the cyclobutane precursor is further highlighted by the use of renewable resources for its synthesis. A novel cyclobutane-containing diacid, referred to as CBDA-3, has been synthesized from biomass-derived sorbic acid through an efficient [2+2] photocycloaddition process. nih.govresearchgate.net This precursor exhibits excellent thermal stability and possesses C=C double bonds that allow for further derivatization to modify the properties of polymers made from it. nih.gov Similarly, a fully biobased building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), has been synthesized from furfural and has shown promise for producing biobased polyesters. researchgate.net

Metal-Organic Frameworks (MOFs)

In the field of materials science, trans-1,3-cyclobutanedicarboxylic acid (H₂tcb) has been employed as a critical ligand in the synthesis of a series of metal-organic frameworks (MOFs). osti.govcymitquimica.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. wpi.eduresearchgate.netrsc.orgumt.edu.my

The use of trans-1,3-cyclobutanedicarboxylic acid as a shorter, cyclic dicarboxylate ligand has enabled the fine-tuning of pore geometry in these frameworks. osti.gov In one study, it was used as a ligand to create a series of MOFs, the CPM-110 family, which demonstrated a significant compression of the pore structure compared to frameworks built with more common ligands like 1,4-benzenedicarboxylate. This precise control over pore size led to a dramatic improvement in the selective separation of acetylene (B1199291) from carbon dioxide, with the C₂H₂/CO₂ selectivity increasing from 2.6 to 20.8. osti.gov This research showcases the potential of this compound-based ligands to create highly specialized MOFs for specific industrial applications. osti.gov

The following table summarizes the novel materials developed using this compound and its derivatives as precursors.

Precursor CompoundResulting Novel MaterialKey Research Findings & Properties
α-Truxillic acid (2,4-diphenylthis compound)Poly-α-truxillates (polyesters)Semi-crystalline polymers with thermal, chemical, and photochemical stability comparable to PET. nih.gov
trans-1,3-Cyclobutanedicarboxylic acid (H₂tcb)CPM-110 family of Metal-Organic Frameworks (MOFs)Dramatically compressed pore geometry, leading to significantly enhanced C₂H₂/CO₂ separation performance. osti.gov
CBDA-3 (from sorbic acid)PolyestersRenewable precursor with excellent thermal stability; resulting polymers can be further modified via C=C bonds. nih.gov
CBDA-5 ((1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound)Biobased polyestersA fully biobased building block synthesized from furfural for the production of renewable polymers. researchgate.net
Incarvillateine (dimer of ferulic acid)Polyamides, polyesters, cross-polymersA biomass-derived dicarboxylic acid used as a building block in various polymer applications. und.edu

Spectroscopic and Structural Characterization of Cyclobutane 1,3 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the cyclobutane (B1203170) ring and its substituents.

For cyclobutane-1,3-dicarboxylic acid, the proton (¹H) NMR spectrum typically shows signals corresponding to the methine protons (CH) attached to the carbons bearing the carboxylic acid groups and the methylene (B1212753) protons (CH₂) of the cyclobutane ring. For instance, in a derivative like 2,4-diphenylthis compound (α-truxillic acid), the methine protons appear as doublets, indicating their coupling with adjacent protons. rsc.org The chemical shifts and coupling constants of these signals can help determine the stereochemistry (cis or trans) of the substituents.

The carbon-¹³ (¹³C) NMR spectrum provides information on the different carbon environments in the molecule. For a symmetrically substituted this compound, one would expect to see distinct signals for the carboxyl carbons, the methine carbons, and the methylene carbons. In the case of 2,4-diphenylthis compound, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 174.3 (carboxyl), 139.6, 128.2, 128.0, 126.2 (aromatic carbons), 44.8 (methine), and 42.9 (methylene) ppm. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2,4-Diphenylthis compoundDMSO-d₆12.46 (s, 2H), 6.99-7.09 (m, 10H), 4.22 (d, J=4.5 Hz, 2H), 3.81 (d, J=4.5 Hz, 2H)174.3, 139.6, 128.2, 128.0, 126.2, 44.8, 42.9 rsc.org
CarboplatinNot specifiedThree distinct hydrogen signals observed.Four distinct carbon signals observed.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often broadened due to hydrogen bonding. A sharp and intense peak appears around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of the cyclobutane ring can be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and skeletal vibrations at lower wavenumbers. dtic.milrsc.org For instance, in platinum complexes of 1,3-cyclobutane dicarboxylic acid, bands in the 2900-3000 cm⁻¹ range are attributed to C-H aliphatic groups.

Table 2: Key FT-IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (Carboxylic Acid)2500-3300Broad, due to hydrogen bonding rsc.org
C=O (Carboxylic Acid)~1700Strong, sharp rsc.org
C-H (Aliphatic)2900-3000Stretching vibrations

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. For derivatives of this compound, such as poly-α-truxillates, HRMS is used to confirm the structure of the resulting polymers. nih.gov

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD)

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of bulk materials, while single-crystal X-ray diffraction (SC-XRD) provides a detailed atomic-level structure of a single crystal.

These methods have been instrumental in studying the conformation of the cyclobutane ring in various derivatives. For example, PXRD results have indicated that poly-α-truxillates, polymers derived from a this compound, are semi-crystalline materials. nih.gov

Determination of Solid-State Conformation

The conformation of the cyclobutane ring, whether it is planar or puckered, is a subject of significant interest. X-ray crystallographic analysis has shown that the conformation can be influenced by the substituents on the ring and the crystalline environment. rsc.org For instance, the structure of cis-cyclobutane-1,3-dicarboxylic acid reveals a puckered cyclobutane ring. rsc.org In contrast, trans-1,3-cyclobutanedicarboxylic acid has been found to have a planar cyclobutane ring in the solid state. acs.org Interestingly, studies on cyclobutane-1,1-dicarboxylic acid have shown that the cyclobutane ring can be either statically or dynamically disordered in the crystal, which is consistent with a large ring-puckering vibration. rsc.orgrsc.org

Elucidation of Chiral Structures and Packing Modes

Single-crystal X-ray diffraction is particularly powerful for determining the absolute configuration of chiral molecules and understanding how they pack in the crystal lattice. For chiral derivatives of this compound, SC-XRD can distinguish between different enantiomers and diastereomers. This technique is also used to study the formation of chiral supramolecular structures and polymers derived from these building blocks. researchgate.net

Raman Spectroscopy for Solution-State Conformation

While X-ray diffraction provides information about the conformation in the solid state, Raman spectroscopy can be used to study the conformational preferences of molecules in solution. Although detailed Raman studies specifically on the solution-state conformation of this compound are not extensively reported in the provided search results, it is a valuable technique for this purpose. The vibrational modes observed in the Raman spectrum are sensitive to the molecular conformation, and changes in the spectrum upon dissolution can indicate conformational changes. For related compounds like cyclobutanecarboxylic acid, Raman spectra have been recorded and analyzed. chemicalbook.com It is known that for cyclobutane derivatives, the molecules are likely undergoing rapid ring inversions in solution. okstate.edu

Theoretical and Computational Investigations

Conformational Energy Calculations

The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered or folded conformation to relieve torsional strain. nih.gov For cyclobutane-1,3-dicarboxylic acid, the orientation of the two carboxylic acid groups relative to the ring gives rise to different stereoisomers (cis and trans) and conformers.

The cis isomer has both carboxylic acid groups on the same side of the ring, while the trans isomer has them on opposite sides. Within each isomer, the cyclobutane ring can adopt different puckered conformations. These conformations are typically in dynamic equilibrium, and their relative energies determine the predominant structure of the molecule.

Computational studies on related cyclobutane derivatives have provided insights into these conformational preferences. For instance, X-ray crystallography of a cyclobutane-containing diacid building block revealed a puckered conformation with a torsion angle of 18.5°. nih.gov This non-planar structure is a key feature of the cyclobutane ring system.

For disubstituted cycloalkanes, the relative stability of different conformers is influenced by steric and electronic factors. In the case of cis-cyclohexane-1,3-diol, a related six-membered ring system, the diequatorial conformation is generally more stable than the diaxial conformation. rsc.org The energy difference between these conformers is solvent-dependent, indicating the role of intermolecular interactions in determining conformational equilibrium. rsc.org For cis-cyclobutane-1,3-dicarboxylic acid, similar considerations suggest that conformations minimizing steric repulsion between the carboxylic acid groups would be energetically favored. The possibility of intramolecular hydrogen bonding in the cis isomer, where the two carboxyl groups are in proximity, can also significantly influence its conformational landscape. researchgate.net

Table 1: Factors Influencing Conformational Stability of this compound

FactorDescriptionExpected Influence on Stability
Ring Puckering The cyclobutane ring adopts a non-planar conformation to reduce torsional strain.Puckered conformations are more stable than a planar arrangement.
Stereoisomerism Cis and trans isomers arise from the relative orientation of the two carboxylic acid groups.The trans isomer is generally expected to be more stable due to reduced steric hindrance between the carboxyl groups.
Substituent Position Carboxylic acid groups can occupy axial or equatorial-like positions in the puckered ring.Conformations with bulky carboxylic acid groups in equatorial-like positions are generally favored to minimize steric strain.
Intramolecular Hydrogen Bonding In the cis isomer, the proximity of the two carboxylic acid groups may allow for the formation of an intramolecular hydrogen bond.This can stabilize certain conformations of the cis isomer. researchgate.net
Solvent Effects The polarity of the solvent can influence the relative energies of different conformers.Polar solvents may stabilize more polar conformers. rsc.org

Electronic Structure Analysis

The distribution of electrons within the this compound molecule dictates its polarity, reactivity, and intermolecular interactions. Computational methods such as Mulliken population analysis are employed to estimate the partial atomic charges on each atom within the molecule. uni-muenchen.dewikipedia.org This analysis provides a quantitative measure of the electron distribution and helps to identify electron-rich and electron-deficient regions.

The carboxylic acid groups are inherently polar, with the oxygen atoms being electron-rich and the carbonyl carbon and acidic proton being electron-poor. The cyclobutane ring itself is primarily nonpolar, but the presence of the electron-withdrawing carboxylic acid groups can induce a slight polarization in the ring.

The computed properties from databases like PubChem provide a general overview of the molecule's electronic character. nih.gov However, a detailed analysis of the electrostatic potential (ESP) map would offer a more visual representation of the charge distribution. The ESP map highlights regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the most negative potential would be localized around the carbonyl oxygen atoms, while the most positive potential would be associated with the acidic protons of the carboxylic acid groups.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
Partial Atomic Charges - Negative charges on oxygen atoms of the carboxyl groups. - Positive charges on carbonyl carbons and acidic protons. - Relatively neutral charges on the cyclobutane ring carbons.
Dipole Moment The molecule possesses a net dipole moment due to the polar carboxylic acid groups. The magnitude and direction will depend on the specific conformation.
Electrostatic Potential - Regions of high negative potential around the carbonyl oxygens. - Regions of high positive potential around the acidic protons.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these frontier orbitals are key to understanding and predicting the outcomes of chemical reactions, particularly cycloadditions. youtube.comyoutube.com

For this compound, FMO theory can be applied to understand its potential to participate in reactions such as dimerization or cycloadditions with other molecules. The HOMO of this compound would likely be localized on the oxygen atoms of the carboxylic acid groups, representing the most available lone pair electrons. The LUMO would likely be associated with the π* orbitals of the carbonyl groups, representing the most accessible empty orbitals.

Furthermore, in reactions like 1,3-dipolar cycloadditions, the relative energies of the HOMO and LUMO of the interacting species determine the regioselectivity and stereoselectivity of the reaction. mdpi.comnih.gov

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

Ab initio and Density Functional Theory (DFT) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a deeper understanding of the reaction pathway.

For this compound, several reaction pathways can be computationally investigated. One such pathway is thermal decomposition. Studies on related cyclobutane derivatives have shown that the cyclobutane ring can undergo cleavage upon heating. rsc.org DFT calculations could model the bond-breaking processes involved in the thermal degradation of this compound, predicting the activation energies and the likely decomposition products.

Another important reaction is decarboxylation, the loss of carbon dioxide from the carboxylic acid groups. DFT studies on the decarboxylation of aryl carboxylic acids have shown that the reaction mechanism can be significantly influenced by the presence of substituents and the coordination to a metal center. nih.gov Similar computational approaches could be applied to investigate the conditions under which this compound undergoes decarboxylation and the mechanism of this process.

Investigations into the reactivity of related cyclobutane systems, such as the free radical chlorination of cyclobutanecarboxylic acids, have also been undertaken to understand the influence of the carboxyl group on the reactivity of the cyclobutane ring. caltech.edu

Modeling of Intermolecular Interactions in Supramolecular Assemblies

The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds. These intermolecular interactions play a crucial role in the formation of ordered structures in the solid state, known as supramolecular assemblies.

Computational modeling can be used to predict and analyze the geometry and stability of these assemblies. Studies on other dicarboxylic acids have shown that they often form hydrogen-bonded dimers in the solid state, with the two carboxylic acid groups of adjacent molecules interacting in a head-to-tail fashion.

For this compound, the formation of one-dimensional (1D) linear networks of hydrogen bonds has been observed in the crystal structure of a related derivative. nih.gov This indicates a strong preference for the formation of extended hydrogen-bonded chains. Computational models can be used to explore the different possible hydrogen-bonding motifs and to calculate the interaction energies, providing insight into the stability of the resulting supramolecular structures.

Mechanistic Insights into Biological Activity of Cyclobutane 1,3 Dicarboxylic Acid Derivatives

Antimicrobial Activity: Mechanistic Pathways

Cyclobutane-containing compounds have emerged as promising antimicrobial agents, exhibiting activity against a variety of pathogenic microorganisms. Their mechanisms of action are multifaceted, primarily involving the disruption of cellular integrity and interference with essential biosynthetic processes.

Disruption of Bacterial Cell Membranes

A key mechanism by which certain cyclobutane (B1203170) derivatives exert their antimicrobial effect is through the disruption of the bacterial cell membrane. This action compromises the physical barrier of the cell, leading to leakage of intracellular components and ultimately, cell death.

One notable example is the marine alkaloid sceptrin (B1680891) , which contains a cyclobutane ring. Studies have shown that at concentrations higher than its minimum inhibitory concentration (MIC), sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic cells. nih.govoup.com This is evidenced by the leakage of potassium ions from Escherichia coli cells following treatment with the compound. nih.govoup.com The disruption of the membrane's integrity is a primary mode of its bactericidal action. oup.com Furthermore, the formation of unusual spheroplasts in E. coli at these higher concentrations is thought to be a secondary effect resulting from the initial membrane damage. nih.govoup.com

The structural features of these derivatives, particularly their lipophilicity, can facilitate their integration into the lipid bilayer of bacterial membranes. This integration can alter membrane fluidity and integrity, leading to the formation of pores or channels that disrupt the vital functions of the membrane, such as maintaining electrochemical gradients.

Inhibition Mechanisms Against Specific Bacterial Strains

Beyond general membrane disruption, cyclobutane derivatives have demonstrated specific inhibitory actions against various bacterial and fungal strains.

Sceptrin has shown a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov At its MIC, it exhibits a bacteriostatic effect on Escherichia coli, characterized by a slight inhibition of RNA synthesis, while the synthesis of DNA, protein, and the cell wall remains largely unaffected. nih.govoup.com However, at higher concentrations, it becomes bactericidal, inhibiting the synthesis of all major macromolecules. nih.govoup.com Sceptrin has also demonstrated activity against Staphylococcus aureus, Bacillus subtilis, and the fungus Candida albicans. nih.gov

Another class of compounds, thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring , has been synthesized and evaluated for antimicrobial activity. researchgate.netnih.gov These compounds have shown efficacy against several microbes. The table below summarizes the minimum inhibitory concentration (MIC) values for some of the most effective compounds from one study. nih.gov

CompoundTarget MicroorganismMIC (µg/mL)
Compound 2 Candida tropicalis16
Compound 2 Bacillus subtilis16
Compound 3 Bacillus subtilis16

Neurotropic Activities and Neurotransmitter System Influence

Certain alkaloids containing a cyclobutane core have been identified to possess neurotropic properties, indicating their potential to influence the nervous system.

A study on lannotinidines B, C, D, and E , which are cyclobutane-containing alkaloids, revealed their ability to enhance the expression of Nerve Growth Factor (NGF) mRNA in human astrocytoma cells. nih.gov NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. The upregulation of its expression by these compounds suggests a potential therapeutic role in neurodegenerative diseases or nerve injury. Among the tested lannotinidines, one compound was identified as the most potent in enhancing NGF mRNA expression. nih.gov This indicates that specific structural variations within the cyclobutane alkaloid family can significantly impact their neurotropic activity.

Anticancer Activity: Molecular Targets and Pathways

Derivatives of cyclobutane-1,3-dicarboxylic acid have been investigated for their potential as anticancer agents, with research pointing towards specific molecular targets and signaling pathways involved in cancer progression.

A significant area of research has focused on the development of cyclobutane-based β3 integrin antagonists . nih.govnih.gov Integrins are cell surface receptors that play a pivotal role in cell adhesion, signaling, cancer proliferation, and metastasis. nih.gov Specifically, the αvβ3 and αIIbβ3 integrins are considered important anticancer targets. nih.govnih.gov Novel cyclobutane derivatives have been designed to act as dual antagonists, targeting both αvβ3 and αIIbβ3 integrins. nih.gov This dual antagonism is believed to offer superior anticancer effects by blocking multiple mechanisms of tumor cell survival and dissemination. nih.gov These compounds function as Arg-Gly-Asp (RGD)-mimetics, interfering with the binding of natural ligands to the integrin receptors and thereby inhibiting downstream signaling. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclobutane-1,3-dicarboxylic acid
Reactant of Route 2
cyclobutane-1,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.